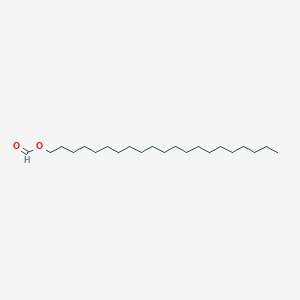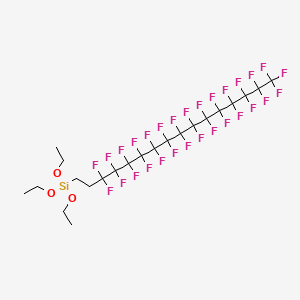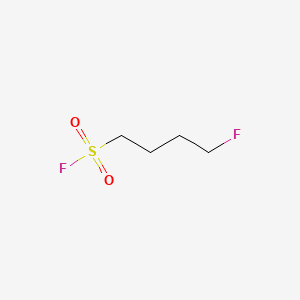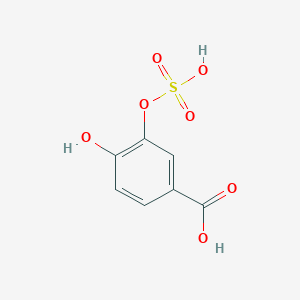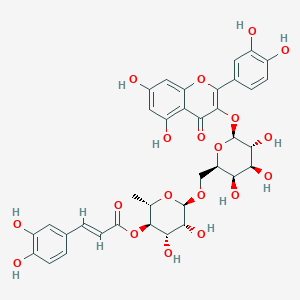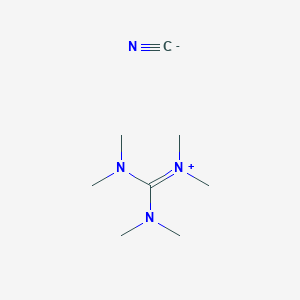
Hexamethylguanidinium cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylguanidinium cyanide is an organic compound that features a hexamethylguanidinium cation and a cyanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylguanidinium cyanide can be synthesized through the reaction of hexamethylguanidine with a cyanide source. One common method involves the reaction of hexamethylguanidine with hydrogen cyanide or a cyanide salt under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexamethylguanidinium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide anion can participate in nucleophilic substitution reactions with electrophiles.
Complex Formation: The hexamethylguanidinium cation can form complexes with various anions and metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent decomposition of the cyanide anion.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield alkylated products, while complex formation can result in stable ionic compounds.
Scientific Research Applications
Hexamethylguanidinium cyanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Materials Science: Employed in the development of new materials with unique properties, such as ionic liquids and solid-state electrolytes.
Biology and Medicine: Investigated for potential use in biochemical assays and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of hexamethylguanidinium cyanide involves the interaction of the cyanide anion with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. The hexamethylguanidinium cation can also interact with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Hexamethylguanidinium cyanide can be compared with other cyanide salts, such as sodium cyanide and potassium cyanide. While all these compounds contain the cyanide anion, this compound is unique due to the presence of the hexamethylguanidinium cation, which imparts different physical and chemical properties. Similar compounds include:
Sodium Cyanide: Commonly used in mining and organic synthesis.
Potassium Cyanide: Used in electroplating and as a reagent in organic chemistry.
Trimethylsilyl Cyanide: Employed in organic synthesis as a cyanide source.
Properties
Molecular Formula |
C8H18N4 |
|---|---|
Molecular Weight |
170.26 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;cyanide |
InChI |
InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |
InChI Key |
FVTJQEPLZRIVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[C-]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


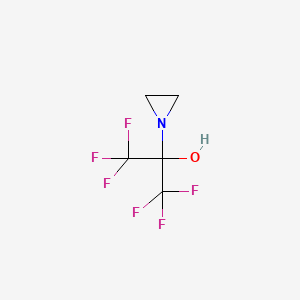
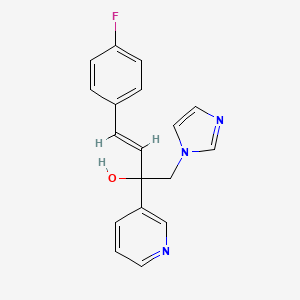
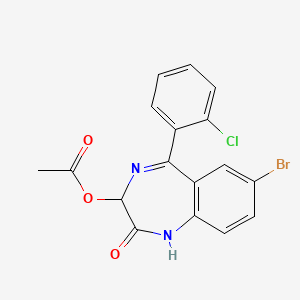
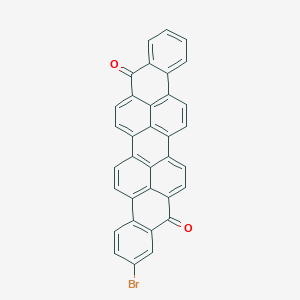
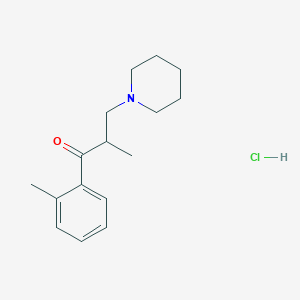
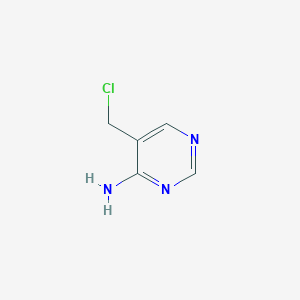
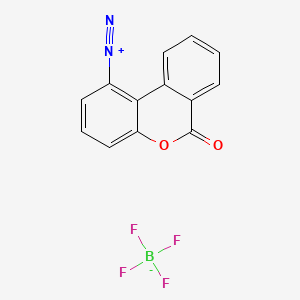

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
